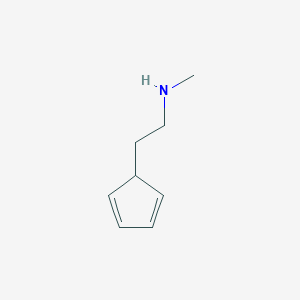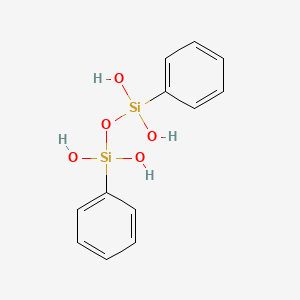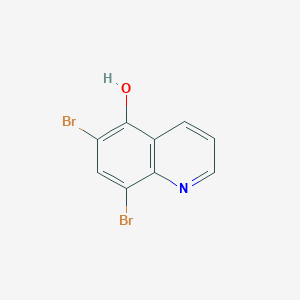
6,8-Dibromoquinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromoquinolin-5-ol is a brominated derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromoquinolin-5-ol typically involves the bromination of quinoline derivatives. One common method involves the reaction of quinoline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
6,8-Dibromoquinolin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
科学研究应用
6,8-Dibromoquinolin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other therapeutic compounds.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and as a probe for biological assays.
作用机制
The mechanism of action of 6,8-Dibromoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
5,7-Dibromoquinolin-8-ol: Another brominated quinoline derivative with similar chemical properties.
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: Compounds with potential anticancer activity.
Uniqueness
6,8-Dibromoquinolin-5-ol is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials .
属性
分子式 |
C9H5Br2NO |
|---|---|
分子量 |
302.95 g/mol |
IUPAC 名称 |
6,8-dibromoquinolin-5-ol |
InChI |
InChI=1S/C9H5Br2NO/c10-6-4-7(11)9(13)5-2-1-3-12-8(5)6/h1-4,13H |
InChI 键 |
GQQGZABVZPHMNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CC(=C2O)Br)Br)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


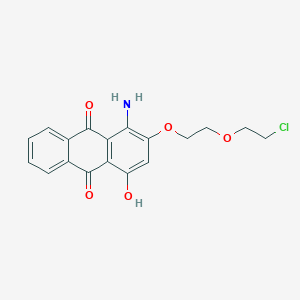
![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)
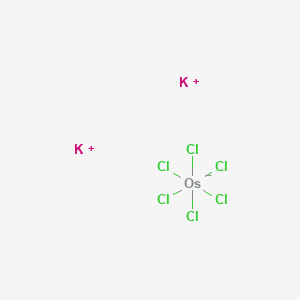
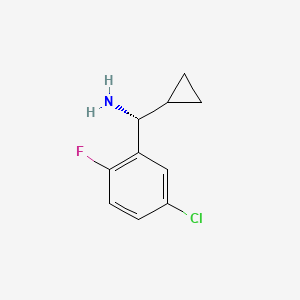
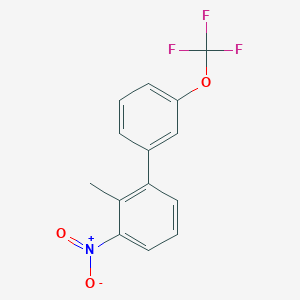
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)
![Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13140561.png)
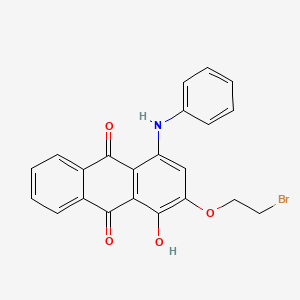
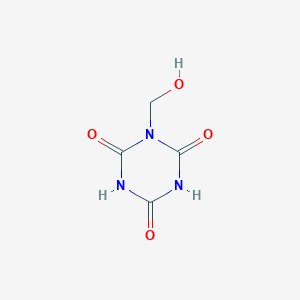
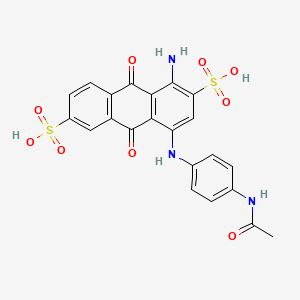
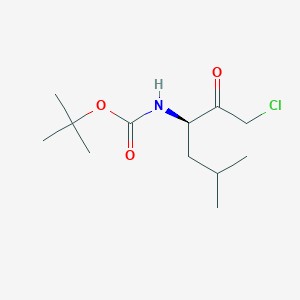
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)
